molecular formula C15H13Cl2FO B3375367 1-Chloro-4-[2-(chloromethyl)-4-fluorophenoxy]-2-ethylbenzene CAS No. 1096309-52-2

1-Chloro-4-[2-(chloromethyl)-4-fluorophenoxy]-2-ethylbenzene

Cat. No. B3375367
CAS RN: 1096309-52-2
M. Wt: 299.2
InChI Key: FVCYKDMSKIIOKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzene ring, followed by the introduction of the chloromethyl, fluorophenoxy, and ethyl groups through various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the benzene rings and the attached functional groups. The presence of electronegative atoms like chlorine and fluorine would create areas of high electron density, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzene rings and the attached functional groups. The chloromethyl group, for example, could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of electronegative atoms like chlorine and fluorine could influence its polarity, solubility, and boiling/melting points .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as an intermediate in the synthesis of other compounds, its mechanism of action would involve the reactions it undergoes to form the final product .

Safety and Hazards

As with any chemical compound, handling “1-Chloro-4-[2-(chloromethyl)-4-fluorophenoxy]-2-ethylbenzene” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, as it could be harmful or fatal .

properties

IUPAC Name

1-chloro-4-[2-(chloromethyl)-4-fluorophenoxy]-2-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FO/c1-2-10-8-13(4-5-14(10)17)19-15-6-3-12(18)7-11(15)9-16/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCYKDMSKIIOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-[2-(chloromethyl)-4-fluorophenoxy]-2-ethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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